molecular formula C34H34O6 B15336233 tetra-O-Benzyl-D-glucono-1,4-lactone

tetra-O-Benzyl-D-glucono-1,4-lactone

Cat. No.: B15336233
M. Wt: 538.6 g/mol
InChI Key: ULPKXKYVFRYCSF-UHFFFAOYSA-N
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Description

Tetra-O-Benzyl-D-glucono-1,4-lactone is an organic compound that belongs to the class of carbohydrate-based lactones. It is a derivative of D-gluconic acid, where the hydroxyl groups are protected by benzyl groups. This compound is known for its stability and bio-compatibility, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-O-Benzyl-D-glucono-1,4-lactone typically involves the selective protection of the hydroxyl groups of D-gluconic acid. One common method is the benzylation of D-gluconic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-Benzyl-D-glucono-1,4-lactone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetra-O-Benzyl-D-glucono-1,4-lactone has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetra-O-Benzyl-D-glucono-1,4-lactone involves its interaction with specific enzymes and molecular targets. The benzyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without undergoing unwanted side reactions. The lactone ring structure also plays a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra-O-Benzyl-D-glucono-1,4-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C34H34O6

Molecular Weight

538.6 g/mol

IUPAC Name

5-[1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(40-34)30(37-22-27-15-7-2-8-16-27)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2

InChI Key

ULPKXKYVFRYCSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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